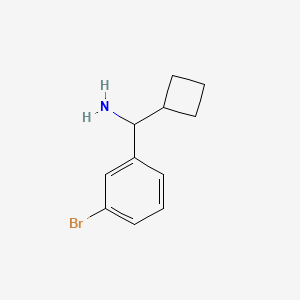

(3-Bromophenyl)(cyclobutyl)methanamine

描述

Contextualizing the Cyclobutane (B1203170) Amine Scaffold in Organic Chemistry Research

The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in medicinal and organic chemistry. nih.govresearchgate.netnih.gov Historically underrepresented in comparison to five- and six-membered rings, the cyclobutane scaffold offers a unique combination of properties that make it highly attractive for modern drug discovery and synthetic applications. nih.gov

One of the primary advantages of the cyclobutane moiety is its distinct three-dimensional (3D) structure. nih.gov Unlike flat aromatic rings, the puckered conformation of the cyclobutane ring allows for the precise spatial arrangement of substituents, providing a scaffold for creating molecules with high 3D character. nih.gov This is crucial in fragment-based drug discovery (FBDD), where exploring diverse molecular shapes is key to identifying new drug candidates. nih.gov Furthermore, incorporating sp³-rich structures like cyclobutane can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, when compared to their flat, sp²-rich aromatic counterparts. nih.govresearchgate.net

When combined with an amine functional group, the resulting cyclobutane amine scaffold becomes a versatile building block. The amine provides a reactive handle for further chemical modifications and a key interaction point for biological targets, such as the bidentate hydrogen bonds formed by a benzylic amine with protein residues. nih.gov The rigid, conformationally restricted nature of the cyclobutane ring helps to position the amine and other substituents in a well-defined orientation, which can be advantageous for optimizing binding affinity to a biological target. researchgate.netnih.gov Small ring systems, valued for their unique structural traits and inherent ring strain, are pivotal as synthetic intermediates for a variety of chemical transformations. researchgate.net

Significance of Bromoaryl Moieties in Synthetic Organic Chemistry

The presence of a bromine atom on an aromatic ring, creating a bromoaryl moiety, is of profound significance in synthetic organic chemistry. researchgate.netnih.gov Brominated organic compounds are not merely final products; they are highly versatile synthetic intermediates that open doors to a vast array of chemical transformations. researchgate.netnih.gov The bromine atom serves as a reliable "synthetic handle" that can be selectively replaced or modified through numerous well-established reactions.

Perhaps the most prominent application of bromoaryl compounds is in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings utilize aryl halides (including bromides) to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mdpi.comnih.gov This capability is a cornerstone of modern synthesis, allowing chemists to construct complex molecular architectures by stitching together smaller, readily available fragments. nih.gov The reactivity of the carbon-bromine (C-Br) bond is often ideal—more reactive than a carbon-chlorine (C-Cl) bond but typically more stable and less expensive than a carbon-iodine (C-I) bond, providing a good balance for synthetic utility.

Beyond cross-coupling, bromoaryl groups can be converted into other useful functionalities. For instance, they can be used to generate organometallic reagents, such as Grignard reagents or organolithiums, which can then react with a wide range of electrophiles to form new C-C bonds. researchgate.net This versatility makes brominated compounds essential building blocks for the rapid exploration of chemical space and the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Research Rationale for Investigating (3-Bromophenyl)(cyclobutyl)methanamine

The specific investigation of this compound is driven by its identity as a bifunctional building block that synergistically combines the advantages of its constituent parts. While dedicated studies on this exact molecule are not prevalent, the rationale for its synthesis and use in academic and industrial research can be inferred from the well-established principles of medicinal and synthetic chemistry.

The primary research rationale is its potential as an intermediate for creating libraries of novel, structurally diverse compounds for drug discovery. The molecule offers two distinct points for chemical modification:

The Amine Group: The primary amine is readily functionalized. It can be acylated to form amides, sulfonated to form sulfonamides, or undergo reductive amination to form secondary or tertiary amines. Each modification allows for the systematic exploration of structure-activity relationships (SAR).

The Bromoaryl Group: The bromine atom is primed for cross-coupling reactions. This allows for the introduction of a wide variety of other chemical groups, including alkyl, alkenyl, alkynyl, and aryl substituents, at the 3-position of the phenyl ring.

This dual functionality enables a "divergent synthesis" approach, where a single, common intermediate can be used to generate a large number of unique final compounds. By combining the 3D geometry of the cyclobutane scaffold with the synthetic flexibility of the bromoaryl group, researchers can efficiently build molecules with desirable drug-like properties. The cyclobutane core acts as a non-planar bioisosteric replacement for more common planar rings, while the bromo-handle allows for extensive chemical diversification. nih.gov

Compound Data

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 240.14 g/mol |

| Monoisotopic Mass | 239.031 g/mol |

| CAS Number | 915690-61-8 |

Note: Data corresponds to the base compound. The hydrochloride salt form has different properties.

Structure

3D Structure

属性

分子式 |

C11H14BrN |

|---|---|

分子量 |

240.14 g/mol |

IUPAC 名称 |

(3-bromophenyl)-cyclobutylmethanamine |

InChI |

InChI=1S/C11H14BrN/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8,11H,1,3-4,13H2 |

InChI 键 |

LFULVMJBOCSCSE-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C1)C(C2=CC(=CC=C2)Br)N |

产品来源 |

United States |

Elucidating Reaction Mechanisms and Reactivity of 3 Bromophenyl Cyclobutyl Methanamine

Reactivity at the Bromine Center

The bromine atom attached to the phenyl ring is a key functional group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of aryl halides, particularly in the realms of metal-catalyzed cross-coupling and radical substitution.

Nucleophilic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like (3-Bromophenyl)(cyclobutyl)methanamine is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nptel.ac.in As this compound lacks such activation, classical SNAr pathways are not favored and would necessitate harsh reaction conditions with highly reactive nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The most prominent and synthetically useful reactions involving the bromoaryl group are palladium-catalyzed cross-couplings. nobelprize.org These reactions provide powerful methods for forming new carbon-carbon bonds under relatively mild conditions with high functional group tolerance. nobelprize.orgnih.gov this compound serves as the aryl halide electrophile in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the bromoaryl group with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. organic-chemistry.orgtcichemicals.com The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and reductive elimination to yield the final product and regenerate the catalyst. youtube.com This method is widely used due to the stability and low toxicity of the boronic acid reagents. nobelprize.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl halide with an alkene to form a substituted alkene. numberanalytics.commdpi.com The mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product. numberanalytics.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The process is typically co-catalyzed by palladium and copper(I). organic-chemistry.orglibretexts.org The palladium catalyst follows a cycle of oxidative addition and reductive elimination, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.orgnih.gov

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | General Reaction Scheme |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Biaryl or Styrene derivative | Ar-Br + R-B(OH)₂ → Ar-R |

| Heck Reaction | Alkene (R-CH=CH₂) | Substituted Alkene | Ar-Br + R-CH=CH₂ → Ar-CH=CH-R |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl Alkyne | Ar-Br + R-C≡CH → Ar-C≡C-R |

Where 'Ar' represents the (cyclobutyl)methanamine-substituted phenyl ring.

Radical Reactions Involving the Bromoaryl Group (e.g., SRN1)

The bromoaryl moiety can also participate in radical nucleophilic aromatic substitution, known as the SRN1 mechanism. organicreactions.orgresearchgate.net This multi-step, chain-reaction process is an alternative to polar nucleophilic substitutions, especially for unactivated aryl halides. organicreactions.orgchim.it The SRN1 reaction is initiated by the transfer of an electron to the aryl halide, forming a radical anion. dalalinstitute.com This intermediate then fragments, losing the bromide ion to form an aryl radical. chim.it The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting aryl halide. chim.it This pathway allows for the substitution of the bromine with a variety of carbon and heteroatom nucleophiles. organicreactions.orgresearchgate.net

Reactivity of the Amine Functionality

The secondary amine group, -(NH)-, is a versatile functional group characterized by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.

Amine Nucleophilicity and Basicity in Organic Transformations

The nitrogen lone pair in this compound allows it to act as both a Brønsted-Lowry base (proton acceptor) and a Lewis base or nucleophile (electron pair donor). libretexts.org

Basicity: The amine can readily accept a proton from an acid to form an ammonium (B1175870) salt. Its basicity is influenced by the electronic effects of its substituents. The cyclobutyl and substituted benzyl (B1604629) groups are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia.

Nucleophilicity: The lone pair of electrons makes the amine an effective nucleophile, capable of attacking electron-deficient centers to form new covalent bonds. libretexts.org Secondary amines like this one are generally considered strong nucleophiles, often more so than primary amines due to the inductive effect of the two alkyl/aryl groups. masterorganicchemistry.com However, their reactivity can be tempered by steric hindrance from the bulky cyclobutyl and bromophenyl groups. masterorganicchemistry.commasterorganicchemistry.com

Acylation and Alkylation Reactions of the Amine

The nucleophilic character of the secondary amine is commonly exploited in acylation and alkylation reactions.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction. This process results in the formation of a stable tertiary amide. The reaction is typically rapid and often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Alkylation: As a nucleophile, the amine can undergo alkylation by reacting with alkyl halides via an SN2 reaction to form a tertiary amine. wikipedia.orglibretexts.org This reaction introduces a new alkyl group onto the nitrogen atom. wikipedia.org While the resulting tertiary amine is also nucleophilic, further reaction to form a quaternary ammonium salt (the Menshutkin reaction) is possible but often slower than the initial alkylation due to increased steric hindrance. masterorganicchemistry.comwikipedia.org The selectivity of the reaction can be influenced by controlling stoichiometry and reaction conditions. google.comnih.gov

Interactive Table: Reactions of the Amine Functionality

| Reaction Type | Reagent | Functional Group Formed | General Reaction Scheme |

| Acylation | Acyl Chloride (R-COCl) | Tertiary Amide | R'₂NH + R-COCl → R'₂N-COR + HCl |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | R'₂NH + R-X → R'₂NR + HX |

Where R'₂NH represents this compound.

Oxidative and Reductive Transformations of Amines

Oxidative reactions involving secondary amines can lead to a variety of products, depending on the oxidant and reaction conditions. Common transformations include the formation of imines, nitrones, or, in some cases, cleavage of the C-N bond. For instance, oxidation of a secondary amine can yield an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further reactions. While specific studies on this compound are not prevalent, analogous secondary amines undergo oxidation using reagents like hypervalent iodine compounds, which can lead to rearrangements or functionalization. acs.org For example, the oxidation of secondary amines can be a key step in the synthesis of more complex nitrogen-containing heterocycles. acs.org

Reductive transformations of the amine group itself are less common as it is already in a reduced state. However, the molecule can undergo reduction at other sites. Catalytic hydrogenation, for example, could potentially lead to the debromination of the phenyl ring or, under harsh conditions, the opening of the strained cyclobutane (B1203170) ring. pharmaguideline.com More typically, reductive processes involving amines refer to reductive amination, a common method for synthesizing amines, which is the reverse of the reactions discussed here. researchgate.net The stability of the amine group to many reducing agents allows for selective transformations elsewhere in the molecule.

| Transformation Type | Potential Reagents | Potential Products |

| Oxidation | Peroxides (e.g., H₂O₂), KMnO₄, Hypervalent Iodine Reagents | Imines, Iminium ions, Nitrones, Amides (after hydrolysis) |

| Reduction (of molecule) | H₂/Pd, Pt, Ni; LiAlH₄ | Debrominated phenyl ring, Ring-opened alkane |

Conformational Dynamics and Strain Effects of the Cyclobutane Ring

| Cycloalkane | Total Ring Strain (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

| Cyclopropane | 27.6 | 9.2 |

| Cyclobutane | 26.3 | 6.6 |

| Cyclopentane | 6.2 | 1.2 |

| Cyclohexane | 0.0 | 0.0 |

Data compiled from various sources. libretexts.orgmasterorganicchemistry.com

Influence of Cyclobutane Ring Strain on Reactivity

The significant ring strain in cyclobutane (approximately 26.3 kcal/mol) is a primary driver of its chemical reactivity. wikipedia.org This strain energy can be released in reactions that involve the opening of the ring, making such pathways thermodynamically favorable. masterorganicchemistry.com For example, while less reactive than cyclopropane, cyclobutane can undergo ring-opening hydrogenation in the presence of a palladium catalyst to form the corresponding alkane. pharmaguideline.comchemistrysteps.com

This inherent strain can also influence reactions at atoms directly attached to the ring. The orbitals of the carbon-carbon bonds in the cyclobutane ring are not perfectly sp³ hybridized due to the constrained bond angles. This rehybridization can affect the electronic properties and reactivity of the exocyclic bonds. Reactions that lead to a change in hybridization of a ring carbon from sp³ to sp² (e.g., formation of a carbocation or radical) can be influenced by the ring's desire to alter its strain, potentially accelerating or decelerating reaction rates compared to unstrained systems.

Stereochemical Considerations in Cyclobutane-Amine Systems

The puckered conformation of the cyclobutane ring creates two distinct positions for substituents: pseudo-axial and pseudo-equatorial. researchgate.net These positions are not fixed and can interconvert through ring-flipping. For a substituted cyclobutane like this compound, the bulky (3-bromophenyl)methyl and amine groups will preferentially occupy the more sterically favorable pseudo-equatorial positions to minimize non-bonded interactions. researchgate.net

This conformational preference has significant stereochemical implications. The accessibility of the amine's lone pair for reactions, as well as the approach of reagents to the methanamine carbon or the cyclobutane ring itself, will be dictated by the steric hindrance imposed by the molecule's three-dimensional shape. Reactions are likely to proceed from the less hindered face of the molecule. For instance, in reactions involving the amine, the equilibrium between the different puckered conformers and the orientation of the substituents will influence the stereochemical outcome, leading to the potential for diastereoselectivity in reactions at the chiral center. acs.orgresearchgate.net

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups—a secondary amine, a bromophenyl ring, and a strained cyclobutane ring—allows for a diverse range of both intermolecular and intramolecular reactions.

Intermolecular Reactions: The secondary amine is a potent nucleophile and can participate in a variety of intermolecular bond-forming reactions. libretexts.org

N-Alkylation and N-Acylation: The amine can react with alkyl halides or acid chlorides to form tertiary amines and amides, respectively. libretexts.org These are fundamental reactions for building more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling: The bromine atom on the aromatic ring is a handle for transition metal-catalyzed reactions. Buchwald-Hartwig amination or Suzuki coupling, for example, could be used to form new C-N or C-C bonds at the 3-position of the phenyl ring, allowing for the connection of this molecule to other molecular fragments.

Intramolecular Reactions: The specific arrangement of the functional groups in this compound could potentially facilitate intramolecular reactions.

Cyclization Reactions: While direct intramolecular reaction between the amine and the bromophenyl group (e.g., an intramolecular Buchwald-Hartwig reaction) would require forming a highly strained medium-sized ring and is thus unlikely, modifications to the molecule could enable such pathways. For example, if a suitable electrophilic center were introduced elsewhere in the molecule, the amine could act as an intramolecular nucleophile to form a new heterocyclic ring system.

Ring Expansion/Contraction: Strained rings like cyclobutane can undergo rearrangement reactions. mdpi.com Under certain conditions, such as those promoting cationic intermediates, the cyclobutane ring could potentially undergo ring expansion to a cyclopentyl system or other skeletal rearrangements, further diversifying the potential chemical space accessible from this starting material.

Computational and Theoretical Studies of 3 Bromophenyl Cyclobutyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of (3-Bromophenyl)(cyclobutyl)methanamine at the atomic level. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic structure, conformational possibilities, and reactivity. By solving approximations of the Schrödinger equation, researchers can model various chemical phenomena, providing data that complements and guides experimental studies.

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, methods like Density Functional Theory (DFT) are employed to elucidate these characteristics. A typical approach involves using a functional, such as B3LYP, with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminomethyl group and the bromophenyl ring, while the LUMO would likely be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In this molecule, the nitrogen atom of the amine group would be a region of negative potential (red), indicating its nucleophilic character. Conversely, the hydrogen atoms of the amine group and the area around the bromine atom (due to the σ-hole phenomenon) would exhibit positive potential (blue), highlighting sites for electrophilic and potential halogen bonding interactions, respectively. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical stability and low reactivity |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic amines.

The flexibility of the cyclobutyl and aminomethyl groups in this compound gives rise to multiple possible conformations. Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers. lumenlearning.com Understanding the energy landscape helps identify the most stable, low-energy conformations that the molecule is likely to adopt. plos.orgresearchgate.netnih.govnih.gov

The key dihedral angles determining the conformation are around the C-C bond connecting the cyclobutyl ring to the methanamine group and the C-C bond linking the methanamine to the phenyl ring. The cyclobutyl ring itself is not planar and exists in a puckered conformation to relieve ring strain. dalalinstitute.com

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting geometry. This process reveals the energy barriers between different conformers and identifies the global energy minimum, which corresponds to the most stable structure. acs.org For this compound, the most stable conformer would likely position the bulky bromophenyl and cyclobutyl groups in a staggered or anti-periplanar arrangement to minimize steric hindrance.

Table 2: Relative Energies of Key Conformers for this compound

| Conformer | Dihedral Angle (Cyclobutyl-C-C-Phenyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 75.3 |

| Synclinal (Gauche) | ~60° | 1.15 | 12.2 |

| Synclinal (Gauche) | ~-60° | 1.15 | 12.2 |

Note: The data presented is a hypothetical representation for illustrative purposes, derived from principles of conformational analysis of flexible molecules. lumenlearning.com

Transition State Theory (TST) is a fundamental framework for understanding the kinetics of chemical reactions. solubilityofthings.comfiveable.me By modeling the reaction pathway from reactants to products, computational chemistry can identify the transition state—the highest energy point along this path. nih.govresearchgate.net The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate. solubilityofthings.com

For this compound, a representative reaction to study would be its N-alkylation or N-acylation. Using DFT methods, the geometries of the reactants, products, and the transition state can be optimized. acs.org The transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. libretexts.org

For instance, in an SN2 reaction with an alkyl halide, the transition state would involve the partial formation of a new N-C bond and the partial breaking of the C-halide bond. libretexts.orglibretexts.org Calculating the Gibbs free energy of activation (ΔG‡) allows for a theoretical prediction of the reaction rate constant via the Eyring equation. This approach can be used to compare the reactivity of different sites on the molecule or to predict how substituents might influence the reaction rate. nih.gov

Table 3: Calculated Activation Energies for a Hypothetical N-methylation Reaction

| Species | Method/Basis Set | Electronic Energy (Hartree) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Reactants | B3LYP/6-311++G(d,p) | -2850.123 | N/A |

| Transition State | B3LYP/6-311++G(d,p) | -2850.088 | 22.0 |

Note: The energy values are hypothetical and serve to illustrate the application of transition state theory.

Molecular Dynamics Simulations

While quantum chemical calculations are ideal for studying static properties and single reaction events, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. ulisboa.ptulisboa.pt MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering insights into processes like conformational changes, solvent interactions, and molecular recognition.

The solvent environment can significantly influence the rate and mechanism of a chemical reaction. researchgate.neteasychair.orgeasychair.org MD simulations can explicitly model the solvent, providing a realistic environment to study these effects on this compound. Simulations can be run in various solvents, such as water (polar protic), dimethyl sulfoxide (B87167) (polar aprotic), and hexane (B92381) (non-polar), to observe how the solvent molecules arrange around the solute and affect its behavior. nih.govresearchgate.net

For reactions involving charge separation in the transition state, polar solvents are expected to lower the activation energy by stabilizing the transition state more than the reactants, thus accelerating the reaction. researchgate.net MD simulations can quantify this effect by calculating the potential of mean force (PMF) along a reaction coordinate, which represents the free energy profile of the reaction in the solvent. The difference in the PMF barrier between different solvents reveals the extent of the solvent's catalytic or inhibitory effect.

This compound can participate in a variety of non-covalent interactions that are crucial for its physical properties and its interactions with other molecules. mdpi.com These interactions include hydrogen bonding, halogen bonding, and π-stacking. rsc.orgacs.orgnih.govnih.gov

MD simulations are well-suited to study the nature, strength, and dynamics of these interactions. nih.gov

Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair). MD simulations can identify the formation and lifetime of hydrogen bonds with solvent molecules or other solute molecules.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic sites on other molecules. This occurs due to an electropositive region on the halogen atom known as a σ-hole. rsc.org

π-π Stacking: The aromatic phenyl ring can engage in stacking interactions with other aromatic systems. These interactions are important in the solid-state packing of the molecule and in its binding to biological targets. rsc.org

By analyzing the trajectories from MD simulations, one can generate radial distribution functions (RDFs) to quantify the probability of finding certain atoms at a given distance from each other, providing clear evidence of these specific intermolecular interactions. ulisboa.pt

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dimethyl sulfoxide |

Structure-Reactivity Relationships from Computational Models

Computational modeling provides significant insights into the structure-reactivity relationships of this compound by elucidating its electronic and steric properties. While direct computational studies on this specific molecule are not extensively available in the public domain, valuable inferences can be drawn from theoretical analyses of analogous compounds, such as other bromophenyl derivatives and molecules with similar structural motifs.

Density Functional Theory (DFT) is a powerful method to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov For bromophenyl compounds, the bromine atom significantly influences the molecule's reactivity due to its electronegativity and size. It acts as an electron-withdrawing group through induction, affecting the electron density distribution across the phenyl ring. This electronic perturbation is crucial in determining the molecule's interaction with biological targets.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that help in understanding chemical reactivity. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov In analogous bromophenyl derivatives, the presence of the bromine atom has been shown to modulate these frontier orbital energies. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool that visualizes the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. mdpi.com For this compound, the nitrogen atom of the methanamine group is expected to be a region of negative electrostatic potential (nucleophilic), while the hydrogen atoms of the amine group would be regions of positive potential (electrophilic). The bromine atom would also introduce a region of varying potential that can influence intermolecular interactions.

The cyclobutyl group introduces significant steric bulk and conformational constraints. Its three-dimensional structure affects how the molecule can orient itself to interact with other molecules or biological receptors. Computational models can predict the most stable conformations of the cyclobutyl ring and its orientation relative to the phenyl ring, which is critical for understanding its binding capabilities.

Below is an interactive data table summarizing hypothetical, yet plausible, quantum chemical descriptors for this compound, derived from computational studies on similar structures.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating character |

| LUMO Energy | -0.5 eV | Relates to electron-accepting character |

| HOMO-LUMO Gap | 6.0 eV | Indicates chemical stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

| Molecular Surface Area | 200 Ų | Influences steric interactions |

Predictive Modeling for Novel Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the design of novel derivatives with enhanced biological activities. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR can guide the synthesis of new molecules with improved properties.

A 3D-QSAR study on a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which are structurally similar to this compound, revealed that steric, electrostatic, and hydrophobic fields play crucial roles in their binding affinity to specific biological targets. mdpi.com This suggests that modifications to the phenyl ring and the cyclobutyl group of this compound could significantly impact its activity.

To develop a QSAR model for novel derivatives, a training set of compounds with varying substituents on the phenyl ring and modifications to the cyclobutylmethanamine (B1581762) moiety would be synthesized and their biological activities determined. Molecular descriptors for these compounds would then be calculated, encompassing a range of properties:

Electronic Descriptors: Hammett constants, dipole moments, and partial atomic charges to quantify the effects of different substituents on the electron distribution.

Steric Descriptors: Molar refractivity, van der Waals volume, and shape indices to describe the size and shape of the molecules.

Hydrophobic Descriptors: The partition coefficient (logP) to model the compound's behavior in biological membranes.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. researchgate.net The predictive power of the model is then validated using an external test set of compounds. researchgate.net

Based on the insights from such a model, new derivatives can be designed in silico. For example, if the model indicates that a more electron-withdrawing substituent at a particular position on the phenyl ring increases activity, novel compounds incorporating groups like nitro or cyano at that position could be prioritized for synthesis. Similarly, if the model suggests that a larger hydrophobic group at another position is beneficial, derivatives with alkyl or aryl extensions could be designed.

The following interactive data table illustrates how predictive modeling could guide the design of novel derivatives of this compound.

| Derivative | Modification | Predicted Activity Change | Rationale based on Predictive Model |

| Derivative A | Addition of a nitro group to the phenyl ring | Increase | Enhanced electron-withdrawing character may improve binding. |

| Derivative B | Replacement of bromine with a larger halogen (iodine) | Potential Increase | May enhance halogen bonding interactions with the target. |

| Derivative C | Introduction of a hydroxyl group on the cyclobutyl ring | Increase or Decrease | Could introduce new hydrogen bonding opportunities but may alter conformation. |

| Derivative D | N-alkylation of the methanamine | Variable | Depends on the size and nature of the alkyl group and the target's binding pocket. |

Through the iterative process of computational design, synthesis, and biological testing, guided by predictive modeling, novel derivatives of this compound with optimized properties can be systematically developed.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For (3-Bromophenyl)(cyclobutyl)methanamine, with a nominal mass of 240 g/mol , HRMS provides the experimental mass necessary to confirm its elemental composition.

The molecular formula of this compound is established as C₁₁H₁₄BrN. The presence of a bromine atom is particularly significant, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This isotopic distribution results in a characteristic M and M+2 peak pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units. This serves as a definitive indicator for the presence of a single bromine atom in the molecule.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts of the molecule. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to add another layer of structural confirmation.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 240.03824 | 141.5 |

| [M+Na]⁺ | 262.02018 | 149.3 |

| [M-H]⁻ | 238.02368 | 149.5 |

| [M+NH₄]⁺ | 257.06478 | 155.9 |

| [M+K]⁺ | 277.99412 | 141.3 |

| [M+H-H₂O]⁺ | 222.02822 | 135.7 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.

For a comprehensive structural assignment of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, distinct signals would be expected for the aromatic protons on the bromophenyl ring, the methine proton attached to both the cyclobutyl and phenyl rings, the protons of the cyclobutyl ring, and the amine protons. The aromatic region would show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The cyclobutyl protons would likely appear as a series of multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the four different carbons of the aromatic ring, the methine carbon, and the carbons of the cyclobutyl ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to map the connectivity within the cyclobutyl ring and to correlate the methine proton with its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the different fragments of the molecule, for instance, connecting the methine proton to the carbons of the phenyl ring and the cyclobutyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the stereochemistry and preferred conformation of the molecule.

Dynamic NMR for Conformational Studies

The cyclobutyl ring is not planar and can undergo a "puckering" motion. Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures. By analyzing changes in the line shape of the NMR signals as a function of temperature, it is possible to study the kinetics of conformational exchange processes, such as the ring-flipping of the cyclobutyl group. This analysis can provide valuable information about the energy barriers associated with these conformational changes and the relative stability of different conformers.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.

For this compound, key vibrational bands would be expected to confirm the presence of its main functional groups:

N-H Stretch: The primary amine (-NH₂) group would typically show one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclobutyl ring) appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond would exhibit a characteristic stretching vibration in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise three-dimensional coordinates of every atom in the molecule and the unit cell of the crystal lattice.

A successful crystallographic analysis of this compound would provide definitive information on:

Bond lengths and angles.

The precise conformation of the cyclobutyl ring (puckering angle).

The relative orientation of the phenyl and cyclobutyl groups.

Intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal packing.

This technique is considered the gold standard for unambiguous structure determination.

Chiroptical Spectroscopy for Stereochemical Analysis

This compound possesses a stereocenter at the carbon atom bonded to the phenyl ring, the cyclobutyl ring, the hydrogen atom, and the amine group. Therefore, it can exist as a pair of enantiomers ((R) and (S) forms).

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study these chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. An enantiomerically pure sample of this compound would produce a characteristic CD spectrum, and the spectrum of its enantiomer would be a mirror image. This allows for the differentiation between enantiomers and the determination of enantiomeric purity. The absolute configuration can often be assigned by comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations.

Derivatization and Functionalization Strategies for 3 Bromophenyl Cyclobutyl Methanamine

Functionalization at the Bromine Position

The carbon-bromine bond on the phenyl ring serves as a key handle for introducing molecular complexity through various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, fundamentally altering the core structure of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds by replacing the bromine atom with various carbon-based functionalities. These methods are widely used in medicinal chemistry and materials science due to their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups. nih.govmdpi.com This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. libretexts.org For a substrate like (3-Bromophenyl)(cyclobutyl)methanamine, this strategy allows for the introduction of a wide array of substituted aryl or heteroaryl rings. The choice of catalyst, often a palladium(0) species like Pd(PPh₃)₄, along with the base and solvent, is crucial for achieving high yields. mdpi.com

Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. nih.gov This transformation is catalyzed by a palladium complex and typically requires a base. The reaction is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds, offering a direct method to introduce unsaturated moieties.

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is the method of choice. This reaction couples the aryl bromide with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt, in the presence of a base. jk-sci.com This reaction is highly efficient for creating arylalkynes, which are valuable intermediates in organic synthesis.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Biaryl derivative |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | Vinylated arene |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | Arylalkyne |

Beyond carbon-carbon bonds, the bromine position is also amenable to the formation of bonds with heteroatoms such as nitrogen, oxygen, and sulfur, significantly diversifying the potential derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the aryl bromide with a wide variety of primary or secondary amines, amides, or carbamates. jk-sci.com The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos) and a strong base, such as sodium tert-butoxide. This strategy can be used to introduce diverse amine-containing substituents onto the phenyl ring of the parent molecule.

Ullmann Condensation: A classical alternative for forming carbon-heteroatom bonds is the Ullmann condensation, which uses a copper catalyst. nih.gov This method can be employed to couple the aryl bromide with alcohols (to form ethers), thiols (to form thioethers), or amines. While traditional Ullmann reactions often require harsh conditions (high temperatures), modern protocols with specialized ligands have enabled these transformations to proceed under milder conditions.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / XPhos | NaOtBu, Cs₂CO₃ | Carbon-Nitrogen |

| Ullmann Ether Synthesis | Alcohol/Phenol (ROH) | CuI / Phenanthroline | K₂CO₃, Cs₂CO₃ | Carbon-Oxygen |

| Ullmann Thioether Synthesis | Thiol (RSH) | CuI / L-proline | K₂CO₃ | Carbon-Sulfur |

Derivatization of the Amine Nitrogen

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of derivatization reactions, leading to the formation of amides, sulfonamides, ureas, and other functional groups.

Amide Formation: One of the most common derivatizations of a primary amine is its conversion to an amide. This can be achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent (e.g., EDC, HATU), or more directly with an acyl chloride or anhydride. nih.govucl.ac.uk This reaction is robust and allows for the introduction of a vast array of acyl groups, thereby modifying the steric and electronic properties of the molecule. For example, reaction with propanoyl chloride would yield N-((3-bromophenyl)(cyclobutyl)methyl)propanamide.

Sulfonylation: In a similar fashion, the amine can react with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form a sulfonamide. Sulfonamides are important functional groups in medicinal chemistry due to their chemical stability and ability to act as hydrogen bond donors and acceptors.

Urea (B33335) Synthesis: Ureas are commonly synthesized by reacting a primary amine with an isocyanate. nih.govorganic-chemistry.org For instance, treating this compound with ethyl isocyanate would produce the corresponding N'-ethyl urea derivative. Alternatively, safer reagents like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, followed by reaction with another amine. nih.gov

Thiourea (B124793) Synthesis: The synthesis of thioureas follows a similar logic, typically involving the reaction of the primary amine with an isothiocyanate. psu.edursc.org This reaction provides a straightforward route to thiourea derivatives, which feature a thiocarbonyl group instead of a carbonyl group and possess distinct chemical and biological properties.

| Derivative Type | Reagent | Typical Conditions | Functional Group Formed |

|---|---|---|---|

| Amide | Acyl Chloride (RCOCl) | Base (e.g., Et₃N) in CH₂Cl₂ | -NH-C(=O)R |

| Sulfonamide | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine) | -NH-S(=O)₂R |

| Urea | Isocyanate (RNCO) | Aprotic solvent (e.g., THF) | -NH-C(=O)NHR |

| Thiourea | Isothiocyanate (RNCS) | Aprotic solvent (e.g., THF) | -NH-C(=S)NHR |

Quaternization involves the alkylation of the amine nitrogen to form a quaternary ammonium (B1175870) salt. Since the substrate is a primary amine, this process typically occurs in a stepwise manner. Reaction with an alkyl halide (e.g., methyl iodide) can lead to the formation of the secondary amine, tertiary amine, and finally the quaternary ammonium salt. Controlling the stoichiometry of the alkylating agent and the reaction conditions is essential to selectively obtain the desired degree of alkylation. The formation of a quaternary ammonium salt introduces a permanent positive charge, which can dramatically alter the physicochemical properties of the molecule, such as its solubility and biological activity.

Cyclobutane (B1203170) Ring Modifications and Transformations

The cyclobutane moiety, while imparting a degree of conformational rigidity, is also susceptible to a variety of chemical transformations due to its inherent ring strain. These reactions can be broadly categorized into ring-opening and ring-expansion reactions, which can be employed to generate a diverse array of new chemical entities from the this compound core structure.

Ring-Opening Reactions:

The strain energy of the cyclobutane ring makes it amenable to cleavage under various conditions, including photoredox catalysis. For instance, studies on cyclobutylanilines have demonstrated that visible-light photoredox catalysis can initiate a tandem ring-opening and annulation sequence to construct six-membered carbocycles. baranlab.org This process is facilitated by the oxidation of the amine to a radical cation, which promotes the cleavage of a C-C bond in the cyclobutane ring. baranlab.org In the context of this compound, a similar strategy could potentially be employed. For example, after N-arylation to form a cyclobutylaniline derivative, photoredox-catalyzed ring opening in the presence of an appropriate acceptor could lead to the formation of functionalized acyclic or new cyclic structures. The regioselectivity of the ring opening would likely be influenced by the stability of the resulting radical intermediates. baranlab.org

Ring-Expansion Reactions:

The transformation of a cyclobutane ring into a larger, often more stable, five-membered ring is a well-documented process. These ring expansions can be initiated through the formation of a carbenium ion adjacent to the cyclobutane ring. For derivatives of this compound, this could be achieved through various synthetic manipulations. For example, conversion of the amine functionality to a suitable leaving group, followed by solvolysis, could generate a cyclobutylmethylcarbenium ion, which is known to rearrange to a cyclopentyl cation. ugent.be This rearrangement is driven by the relief of ring strain and the formation of a more stable secondary or tertiary carbocation. ugent.be

Another approach involves the treatment of a cyclobutyl carbinol with a Lewis acid or a metal promoter. While requiring initial modification of the methanamine side chain to a hydroxymethyl group, subsequent treatment with reagents like CrCl₂ in the presence of an aldehyde could initiate a one-carbon ring expansion to yield a cyclopentanone (B42830) derivative. mdpi.com The mechanism of these rearrangements often involves a concerted process where the migration of a cyclobutane C-C bond occurs with the departure of a leaving group or the opening of a strained ring. mdpi.compreprints.org

The table below summarizes potential ring modification strategies applicable to derivatives of this compound, based on analogous systems reported in the literature.

| Transformation Type | Proposed Reaction | Potential Product | Key Reagents/Conditions | Reference |

| Ring Opening | Photoredox-catalyzed C-C bond cleavage of an N-aryl derivative | Acyclic amine or new carbocycle | Visible light, photoredox catalyst | baranlab.org |

| Ring Expansion | Solvolysis of a derivative with a leaving group on the methyl carbon | Cyclopentyl derivative | Protic solvent, heat | ugent.be |

| Ring Expansion | Metal-promoted rearrangement of a cyclobutyl carbinol derivative | Cyclopentanone derivative | CrCl₂, aldehyde | mdpi.com |

Stereoselective Derivatization

The presence of a stereocenter at the carbon bearing the amino and phenyl groups in this compound invites the exploration of stereoselective derivatization strategies. Such approaches are crucial for investigating the differential biological activities of enantiomers. Key strategies include chiral resolution of the racemic mixture and asymmetric synthesis of enantiomerically enriched derivatives.

Chiral Resolution:

The separation of enantiomers from a racemic mixture of this compound can be achieved through several established methods. One common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. Suitable resolving agents include tartaric acid derivatives, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base will liberate the individual enantiomers of the amine.

Alternatively, chiral chromatography offers a powerful tool for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively resolve the racemic mixture, providing access to both enantiomers in high purity. nih.govnih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation.

Asymmetric Synthesis:

The de novo synthesis of enantiomerically pure this compound or its derivatives can be accomplished through various asymmetric synthetic methodologies. One potential strategy involves the asymmetric reduction of a precursor ketone, (3-bromophenyl)(cyclobutyl)methanone. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation using a chiral metal catalyst.

Another powerful approach is the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction that forms the stereocenter. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. doi.org

Furthermore, modern catalytic asymmetric methods, such as enantioselective C-H functionalization, could potentially be applied to a suitable precursor to install the amine group stereoselectively. While specific examples for this exact molecule are not available, the principles of asymmetric synthesis are broadly applicable.

The following table outlines potential stereoselective derivatization strategies for this compound.

| Strategy | Method | Description | Potential Outcome | Reference |

| Chiral Resolution | Diastereomeric Salt Formation | Reaction with a chiral acid to form separable diastereomeric salts. | Separation of enantiomers. | doi.org |

| Chiral Resolution | Chiral HPLC | Chromatographic separation on a chiral stationary phase. | Isolation of pure enantiomers. | nih.govnih.gov |

| Asymmetric Synthesis | Asymmetric Reduction of Ketone | Stereoselective reduction of (3-bromophenyl)(cyclobutyl)methanone. | Enantiomerically enriched alcohol, a precursor to the amine. | General Asymmetric Synthesis Principles |

| Asymmetric Synthesis | Chiral Auxiliary | Use of a recoverable chiral group to direct a stereoselective transformation. | Diastereoselective formation of the desired stereocenter. | doi.org |

Theoretical and Research Applications in Chemical Sciences

Utilization as a Molecular Scaffold for Complex Chemical Synthesis

The unique combination of a reactive aromatic halide, a conformationally constrained aliphatic ring, and a nucleophilic amine makes (3-Bromophenyl)(cyclobutyl)methanamine a valuable molecular scaffold for the synthesis of complex chemical architectures.

The strained four-membered ring of the cyclobutane (B1203170) unit in this compound can serve as a linchpin in the construction of polycyclic systems. The inherent ring strain of cyclobutanes makes them susceptible to ring-opening and rearrangement reactions, providing pathways to larger or more complex cyclic structures. For instance, under thermal or photochemical conditions, cyclobutane derivatives can undergo rearrangements to form cyclopentane or cyclohexane rings.

Furthermore, the bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the elaboration of the aromatic core, enabling the fusion of additional rings. The primary amine group can also participate in cyclization reactions, for example, through intramolecular condensation or by serving as a directing group for C-H activation on the cyclobutane or phenyl ring, leading to the formation of nitrogen-containing heterocyclic systems. The synthesis of cyclobutane-fused polycyclic indoline derivatives has been demonstrated through related methodologies. rsc.org

A hypothetical reaction scheme illustrating the potential of a similar scaffold in polycyclic synthesis is presented below:

| Reactant | Reagents and Conditions | Product | Reaction Type |

| This compound derivative | 1. Acylation of amine 2. Pd-catalyzed intramolecular C-H arylation | Fused polycyclic indole derivative | Intramolecular C-H activation/cyclization |

| This compound | Lewis acid, heat | Rearranged cyclopentylamine derivative | Ring expansion |

Chiral amines are of paramount importance in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and catalysts. nih.gov this compound is a chiral molecule, and its enantiomers could be resolved to serve as precursors for the introduction of chirality in target molecules. The primary amine can be converted into a variety of functional groups, transferring its stereochemical information to the new product.

Moreover, the bromine atom allows for atroposelective synthesis through Suzuki or other cross-coupling reactions with bulky nucleophiles, potentially leading to axially chiral biaryl compounds. The cyclobutane ring, with its defined stereochemical centers, can also influence the stereochemical outcome of reactions on adjacent functional groups. The synthesis of chiral amine derivatives from bromophenyl precursors is a well-established strategy in organic synthesis. acs.org

Ligand Design for Organometallic Catalysis

The amine functionality in this compound provides a coordination site for metal centers, making it a candidate for ligand design in organometallic catalysis. The nitrogen atom's lone pair can donate to a metal, forming a metal-ligand complex. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the phenyl ring and the cyclobutane moiety.

The 3-bromophenyl group exerts an electron-withdrawing inductive effect, which can influence the electron density on the nitrogen atom and, consequently, the coordination properties of the amine. This electronic modulation can be crucial for tuning the reactivity and selectivity of a metal catalyst. The bulky cyclobutyl group can create a specific steric environment around the metal center, which can be exploited to control the stereoselectivity of catalytic reactions. Chiral versions of such ligands are particularly valuable in asymmetric catalysis.

| Metal Center | Potential Catalytic Application | Role of this compound Ligand |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Modulate catalyst activity and selectivity through steric and electronic effects. |

| Rhodium (Rh) | Asymmetric hydrogenation | Provide a chiral environment to induce enantioselectivity. |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | Control the polymerization rate and polymer properties. |

Probing Structure-Reactivity Relationships in Amine and Cyclobutane Chemistry

The compound this compound is an excellent model system for studying structure-reactivity relationships. The interplay between the electronically active bromophenyl group and the strained cyclobutane ring can provide insights into fundamental chemical principles.

The reactivity of the amine group can be studied as a function of the electronic effects of the 3-bromophenyl substituent. For example, the pKa of the amine can be measured and compared to analogues with different substituents on the phenyl ring to quantify the electronic influence.

The cyclobutane ring's reactivity, particularly its propensity for ring-opening or rearrangement, can be investigated under various conditions (e.g., thermal, photochemical, acidic, basic). researchgate.net The presence of the (3-bromophenyl)methyl group can influence the regioselectivity and stereoselectivity of these reactions. Such studies contribute to a deeper understanding of the chemistry of strained ring systems.

Development of Novel Synthetic Methodologies Employing this Compound

The unique structural features of this compound can be leveraged to develop novel synthetic methodologies. For instance, the bromine atom can be used in metal-catalyzed reactions that are not limited to cross-coupling. It can participate in radical reactions or be converted to an organometallic reagent.

The primary amine can be used as a directing group to achieve site-selective C-H functionalization on either the cyclobutane or the phenyl ring. calstate.edu This approach allows for the direct introduction of new functional groups at positions that would be difficult to access through traditional methods. A hypothetical example is the palladium-catalyzed arylation of a C-H bond on the cyclobutane ring, directed by the amine.

| Reaction Type | Reagents and Conditions | Potential Product | Novelty |

| Directed C-H Functionalization | Pd(OAc)₂, ligand, oxidant, aryl halide | Arylated cyclobutane derivative | Site-selective functionalization of a strained ring. |

| Photoredox Catalysis | Photocatalyst, light, reaction partner | Derivatized amine or cyclobutane | Mild and selective transformations under visible light. |

Applications in Advanced Materials Science (e.g., Polymer Synthesis, Sensors)

The bifunctional nature of this compound, possessing both an amine and a bromoaryl group, makes it a potential monomer for the synthesis of advanced polymers. The amine and the bromine can participate in different types of polymerization reactions. For example, the amine can undergo condensation polymerization with dicarboxylic acids to form polyamides, while the bromoaryl group can be used in cross-coupling polymerization, such as Suzuki polycondensation. The incorporation of the rigid and puckered cyclobutane unit into the polymer backbone can impart unique thermal and mechanical properties. nih.gov

In the field of chemical sensors, molecules containing amine and aromatic groups can be used for the detection of various analytes. The amine group can act as a binding site for acidic vapors or metal ions, while the bromophenyl group can be part of a larger chromophoric or fluorophoric system. Changes in the spectroscopic properties of the molecule upon analyte binding can be used for sensing applications. For instance, bromophenol blue, an indicator dye, is used in optical waveguide sensors for the detection of amines. researchgate.net This suggests that a molecule like this compound could be incorporated into sensor arrays for detecting specific chemical species.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic methods is paramount for the advancement of research on (3-Bromophenyl)(cyclobutyl)methanamine. While traditional methods like reductive amination of 3-bromobenzaldehyde with cyclobutylamine can provide access to this compound, future research should focus on more advanced and sustainable synthetic strategies.

One promising avenue is the exploration of catalytic reductive amination . The use of cobalt-containing composites as catalysts, for instance, has shown effectiveness in the amination of aromatic aldehydes. researchgate.netmdpi.com Investigating various catalyst systems could lead to higher yields, milder reaction conditions, and improved selectivity.

Another area of significant potential is biocatalysis . The use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), offers a highly selective and environmentally friendly approach to amine synthesis. nih.govresearchgate.netacs.orgacs.org Research into identifying or engineering enzymes that can efficiently catalyze the synthesis of this compound would be a significant step towards a greener production method.

Furthermore, the application of flow chemistry presents an opportunity to enhance the synthesis of this compound. Flow reactors offer precise control over reaction parameters, improved safety, and the potential for scalability. nih.govresearchgate.netrsc.orgresearchgate.netvapourtec.com Developing a continuous-flow synthesis for this compound could streamline its production and facilitate its use in further research. A patent from Inchem Laboratories Pvt Ltd. has already demonstrated the use of reductive amination over a Pd/C catalyst for a related structure, which could be adapted to a flow process. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Reductive Amination | Higher yields, milder conditions, improved selectivity | Screening of novel metal-based catalysts |

| Biocatalysis | High stereoselectivity, environmentally friendly | Identification and engineering of suitable enzymes (IREDs/RedAms) |

| Flow Chemistry | Enhanced control, improved safety, scalability | Optimization of reaction conditions in a continuous-flow setup |

Advanced Mechanistic Studies

Understanding the molecular mechanisms of action is crucial for elucidating the potential biological activities of this compound. Given its structural features, which are common in centrally active agents, a key area of investigation would be its interaction with targets in the central nervous system (CNS) . nih.govnih.govdomainex.co.uksfn.org

Initial studies should aim to identify potential biological targets through broad screening assays. The molecular mechanisms of novel psychoactive substances (NPS) often involve complex interactions with multiple receptors and neurotransmitter systems. nih.govkcl.ac.uknih.govsemanticscholar.org Research into how this compound modulates these systems could reveal novel therapeutic possibilities.

Detailed mechanistic studies could involve a combination of in vitro and in vivo models to characterize its pharmacological profile. Understanding the structure-activity relationships (SAR) will be critical in this endeavor. nih.govnih.govresearchgate.net For instance, the bromophenyl group is a common feature in compounds targeting various biological systems, and its influence on the activity of the target compound should be thoroughly investigated. mdpi.com

Expansion to Diverse Structural Analogues

The synthesis and evaluation of a diverse library of structural analogues of this compound is a critical step in exploring its full potential. nih.govmdpi.commdpi.com By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationship and optimize for desired properties.

Key modifications could include:

Substitution on the phenyl ring: Replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups can significantly impact the electronic properties and biological activity of the molecule.

Modification of the cyclobutyl ring: Altering the size of the cycloalkyl ring (e.g., to cyclopentyl or cyclohexyl) or introducing substituents on the ring can influence the compound's steric profile and binding affinity.

Derivatization of the amine: N-alkylation or N-acylation of the secondary amine can modulate the compound's polarity and pharmacokinetic properties. The synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives has provided insights into how such modifications can influence activity at sigma(1) receptors. nih.gov

The design of these analogues can be guided by the results of initial biological screening and mechanistic studies.

| Analogue Type | Rationale for Synthesis | Potential Impact |

| Phenyl Ring Substitution | Modulate electronic properties and target interactions | Altered potency and selectivity |

| Cycloalkyl Ring Modification | Investigate the role of steric bulk in binding | Improved binding affinity and pharmacokinetic profile |

| Amine Derivatization | Modify polarity and metabolic stability | Enhanced drug-like properties |

Integration with Green Chemistry Principles

Incorporating green chemistry principles into the research and development of this compound is essential for sustainable scientific progress. rsc.org This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

As mentioned earlier, biocatalysis is a cornerstone of green synthesis, offering a renewable and less hazardous alternative to traditional chemical methods. acs.orgrsc.org The use of enzymes can lead to highly efficient and selective transformations under mild conditions.

The development of synthetic routes that utilize greener solvents or even solvent-free conditions would significantly reduce the environmental impact. Furthermore, the "borrowing hydrogen" or "hydrogen auto-transfer" methodology for the N-alkylation of amines with alcohols is an atom-economical approach that produces only water as a byproduct. rsc.org

The adoption of flow chemistry not only offers better process control but also aligns with green chemistry principles by enabling more efficient heat and mass transfer, reducing reaction volumes, and minimizing waste. rsc.org

Synergistic Computational-Experimental Approaches

The integration of computational and experimental methods can significantly accelerate the research and development process for this compound. jddhs.comnih.govacs.orgmdpi.comnih.gov Computational tools can be used to predict the properties of the molecule and its analogues, guiding the design of experiments and reducing the need for extensive trial-and-error synthesis.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide early insights into the drug-likeness of this compound and its derivatives. nih.govnih.govmdpi.comresearchgate.netslideshare.net This can help to prioritize which compounds to synthesize and test, saving time and resources.

Pharmacophore modeling can be used to identify the key structural features responsible for biological activity. creative-biostructure.combiointerfaceresearch.commdpi.com This information can then be used to design new analogues with improved potency and selectivity. For instance, understanding the pharmacophore of CNS drugs can guide the design of new molecules with a higher probability of crossing the blood-brain barrier. nih.govnih.govnih.govnih.gov

Molecular docking studies can be employed to predict how this compound and its analogues might bind to potential biological targets. This can provide valuable information about the binding mode and help to explain the observed structure-activity relationships.

The synergy between these computational predictions and subsequent experimental validation is a powerful strategy for modern drug discovery and chemical research. jddhs.com

| Computational Tool | Application | Expected Outcome |

| In Silico ADMET Prediction | Early assessment of drug-like properties | Prioritization of synthetic targets |

| Pharmacophore Modeling | Identification of key structural features for activity | Design of more potent and selective analogues |

| Molecular Docking | Prediction of binding modes to biological targets | Rationalization of structure-activity relationships |

常见问题

Basic Research: How can researchers optimize the synthesis of (3-Bromophenyl)(cyclobutyl)methanamine to achieve high purity?

Methodological Answer:

A common approach involves adapting methodologies from structurally similar compounds, such as (3-Chlorophenyl)(cyclobutyl)methanamine. Key steps include:

- Bromination : Introduce the bromine substituent via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

- Cyclobutyl Integration : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the cyclobutyl moiety to the brominated aromatic ring. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., THF or DMF) to enhance yield .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Research: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the cyclobutyl ring structure and bromophenyl substitution pattern. Key signals include:

- Cyclobutyl protons: δ ~2.5–3.5 ppm (multiplet due to ring strain) .

- Aromatic protons: δ ~7.0–7.5 ppm (doublet/doublet splitting from bromine’s inductive effect) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z ≈ 253.04 (C₁₁H₁₄BrN⁺) and validates isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, particularly for enantiomeric forms .

Basic Research: What are the recommended safety protocols and storage conditions for handling this compound?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid light and moisture to minimize bromine displacement reactions .

- Waste Disposal : Collect organic waste in halogen-specific containers for incineration or licensed hazardous waste treatment .

Advanced Research: How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to:

- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites influenced by bromine .

- Calculate HOMO-LUMO gaps (~4.5–5.0 eV) to predict reactivity in cross-coupling reactions .

- NLO Properties : Simulate hyperpolarizability (β) values to assess potential in nonlinear optical materials. Compare with experimental UV-Vis and SHG (second-harmonic generation) data .

Advanced Research: What strategies enable enantiomeric resolution of this compound?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) mobile phase. Monitor retention times and enantiomeric excess (ee) via polarimetry .